molecular formula C14H19BrFNO2 B3043791 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane CAS No. 924818-00-8

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane

Cat. No. B3043791
CAS RN: 924818-00-8
M. Wt: 332.21 g/mol
InChI Key: SUWNCEQBXJGHSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their esters often involves the esterification of boronic acids with diols . Pinanediol, propanediol, and pinacol are common diols used for the protection of boronic acids .


Chemical Reactions Analysis

Boronic acids and their esters can undergo hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Research indicates the utility of 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane in the synthesis of fluorinated amino acids, which are significant in medicinal chemistry. For instance, a study outlined a pathway for synthesizing 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Development of Lactone Intermediates for Protease Inhibitors

Another application is in the development of lactone intermediates for aspartyl protease inhibitors. A process involving (S)-(3-Fluorophenyl)alanine N-methyl-N-methoxy amide and 2-(2-1,3-dioxanyl)ethylmagnesium bromide was described to produce key intermediates in this context (Urban & Jasys, 2004).

Radiopharmaceutical Synthesis

In radiopharmaceuticals, this compound is used in the synthesis of compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) for medical imaging and diagnostics (Klok et al., 2006).

Antitumor Activity Research

This compound also finds application in the synthesis of enantiomerically pure [1, 2‐Diamino‐1‐(4‐fluorophenyl) propane]dichloroplatinum(II) complexes, investigated for their antitumor activity, particularly in breast cancer cell lines (Dufrasne et al., 2002).

Antimicrobial Studies

The compound is also significant in synthesizing ligands and their metal complexes for antimicrobial studies. One such study synthesized 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and explored its antimicrobial properties (Sampal et al., 2018).

properties

IUPAC Name

tert-butyl N-[3-bromo-1-(2-fluorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWNCEQBXJGHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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